Mustard-Lewisite

Description

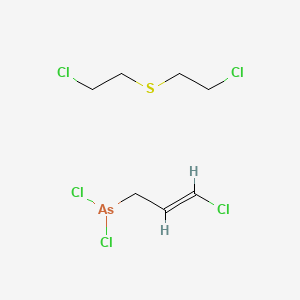

Structure

2D Structure

Properties

CAS No. |

378791-32-3 |

|---|---|

Molecular Formula |

C7H12AsCl5S |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

1-chloro-2-(2-chloroethylsulfanyl)ethane;dichloro-[(E)-3-chloroprop-2-enyl]arsane |

InChI |

InChI=1S/C4H8Cl2S.C3H4AsCl3/c5-1-3-7-4-2-6;5-3-1-2-4(6)7/h1-4H2;1,3H,2H2/b;3-1+ |

InChI Key |

GCPRNIZDNTXQIX-NBPLQZBRSA-N |

Isomeric SMILES |

C(CCl)SCCCl.C(/C=C/Cl)[As](Cl)Cl |

Canonical SMILES |

C(CCl)SCCCl.C(C=CCl)[As](Cl)Cl |

Origin of Product |

United States |

Chemical Synthesis Pathways and Industrial Production Methodologies

Lewisite Synthesis Mechanisms and Byproduct Characterization

Lewisite, an organoarsenic compound, is synthesized through the addition of arsenic trichloride (B1173362) to acetylene (B1199291). wikipedia.org The primary product of this reaction is 2-chlorovinylarsonous dichloride, also known as Lewisite 1. wikipedia.orgwikipedia.org The synthesis is typically conducted in a hydrochloric acid solution. wikipedia.org

The synthesis of Lewisite requires the presence of a suitable catalyst to facilitate the reaction between arsenic trichloride and acetylene. wikipedia.org Historically, mercuric chloride has been utilized as a catalyst for this process. wikipedia.org Another catalytic agent that has been employed is aluminum trichloride. nih.gov The choice of catalyst can influence the reaction rate and the formation of byproducts. For instance, while anhydrous aluminum chloride can be used, it may lead to more vigorous reactions and the generation of a higher proportion of undesired secondary products. google.com Certain metallic chlorides, such as antimony trichloride, have been shown to increase the rate of acetylene fixation in the mercuric chloride catalyzed reaction. google.com

The reaction between arsenic trichloride and acetylene does not solely yield Lewisite 1. Successive additions of acetylene molecules to the arsenic center result in the formation of related organoarsenic compounds. wikipedia.orgwikipedia.org These byproducts are known as Lewisite 2 (bis(2-chlorovinyl)arsinous chloride) and Lewisite 3 (tris(2-chlorovinyl)arsine). wikipedia.orgwikipedia.org Therefore, the final product of the synthesis is often a mixture of these three species. wikipedia.orgwikipedia.org The yield of Lewisite 1 is generally around 65-85%, with the remainder being a combination of arsenic trichloride, Lewisite 2, and Lewisite 3. wikipedia.orgnih.gov

Below is a table summarizing the products of the Lewisite synthesis reaction:

| Compound Name | Chemical Formula | Description |

| Lewisite 1 | C₂H₂AsCl₃ | Primary product, (2-chlorovinyl)arsonous dichloride. wikipedia.org |

| Lewisite 2 | C₄H₄AsCl₂ | Byproduct, bis(2-chlorovinyl)arsinous chloride. wikipedia.org |

| Lewisite 3 | C₆H₆AsCl | Byproduct, tris(2-chlorovinyl)arsine. wikipedia.org |

Synthesis Routes for Sulfur Mustard Components

Sulfur mustard, with the chemical formula (ClCH₂CH₂)₂S, has been synthesized through various methods since the 19th century. encyclopedia.pub These methods have been refined over time to improve yield and purity.

Several key processes have been historically significant in the production of sulfur mustard. encyclopedia.pub

The Depretz Method: This early method involves the reaction of sulfur dichloride with ethylene (B1197577). encyclopedia.pub

SCl₂ + 2 C₂H₄ → (ClCH₂CH₂)₂S encyclopedia.pub

The Levinstein Process: Developed for large-scale production, this process uses disulfur (B1233692) dichloride instead of sulfur dichloride. encyclopedia.pub The resulting product, known as Levinstein mustard or HS ("Hun Stuff"), is typically impure, containing 20–30% impurities. encyclopedia.pubpsu.edu

8 S₂Cl₂ + 16 C₂H₄ → 8 (ClCH₂CH₂)₂S + S₈ encyclopedia.pub

The Meyer Method: This process, established by Viktor Meyer in 1886, involves the chlorination of thiodiglycol (B106055) with phosphorus trichloride, which produces a purer form of sulfur mustard. encyclopedia.pubresearchgate.net The thiodiglycol is produced from 2-chloroethanol (B45725) and potassium sulfide (B99878). encyclopedia.pubresearchgate.net

3 (HOCH₂CH₂)₂S + 2 PCl₃ → 3 (ClCH₂CH₂)₂S + 2 P(OH)₃ encyclopedia.pub

The Meyer-Clarke Method: This is an optimization of the Meyer method where concentrated hydrochloric acid is used as the chlorinating agent instead of phosphorus trichloride. encyclopedia.pub Thionyl chloride and phosgene (B1210022) have also been employed as chlorinating agents in similar routes. encyclopedia.pub

(HOCH₂CH₂)₂S + 2 HCl → (ClCH₂CH₂)₂S + 2 H₂O encyclopedia.pub

Modern forensic chemistry can utilize multivariate data analysis of chemical signatures to attribute samples of sulfur mustard to a specific synthetic method by identifying route-specific impurities and byproducts. capes.gov.brnih.govnih.gov

A summary of key sulfur mustard synthesis routes:

| Method | Reactants | Key Feature |

| Depretz Method | Sulfur dichloride, Ethylene | An early synthesis route. encyclopedia.pub |

| Levinstein Process | Disulfur dichloride, Ethylene | Used for large-scale, but impure, production. encyclopedia.pub |

| Meyer Method | Thiodiglycol, Phosphorus trichloride | Produces a higher purity product. encyclopedia.pubresearchgate.net |

| Meyer-Clarke Method | Thiodiglycol, Hydrochloric acid | An optimization using a different chlorinating agent. encyclopedia.pub |

Large-Scale Manufacturing and Stockpiling Methodologies

The imperative of warfare, particularly World War I and World War II, drove the development of large-scale manufacturing facilities and the stockpiling of chemical agents, including Lewisite and sulfur mustard.

In the United States, interest in Lewisite grew after World War I due to its non-flammable nature. wikipedia.org Production began in November 1918 at a plant in Willoughby, Ohio. wikipedia.org During World War II, the U.S. produced approximately 20,000 tons of Lewisite. wikipedia.org It was kept on hand primarily as an antifreeze for sulfur mustard or for use in specific situations. wikipedia.org The mixture of distilled mustard (HD) and Lewisite (L) was designated HL and was intended for use in winter conditions due to its lower freezing point. encyclopedia.pubwikipedia.org

U.S. production of sulfur mustard and Lewisite was carried out at several military installations controlled by the Chemical Warfare Service. nih.govnih.gov These included Edgewood Arsenal in Maryland, Huntsville Arsenal in Alabama, Pine Bluff Arsenal in Arkansas, and Rocky Mountain Arsenal in Colorado. nih.gov By the end of World War II, these facilities had produced nearly 175 million pounds of ordinary sulfur mustard (H) and over 9 million pounds of the more pure, distilled sulfur mustard (HD). nih.gov Additionally, about 40 million pounds of Lewisite were produced. nih.gov After the war, most stockpiles of Lewisite were neutralized and disposed of. wikipedia.org The Chemical Weapons Convention of 1993 banned the production of quantities greater than 100 grams per year per facility. wikipedia.org

Advanced Analytical Methodologies for Environmental and Biomatrix Detection

Chromatographic and Spectroscopic Techniques for Degradation Product Analysis

When Mustard-Lewisite comes into contact with water, it breaks down into more stable and water-soluble compounds. ajol.info The primary hydrolysis product of Lewisite is 2-chlorovinylarsonous acid (CVAA), which can be further oxidized to 2-chlorovinylarsonic acid (CVAOA). ajol.infoarmyacademy.ro Both CVAA and CVAOA are considered key markers for confirming exposure to Lewisite. armyacademy.roresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and identifying the degradation products of this compound in water samples. ajol.infoajol.info Reversed-phase HPLC (RP-HPLC) methods have been successfully developed to simultaneously detect CVAA and CVAOA, along with degradation products of sulfur mustard. ajol.infoajol.info

One such method utilizes a C18 column and allows for the effective separation of these compounds. ajol.infoajol.info The optimal conditions for separation are influenced by the composition of the mobile phase (eluent) and its pH. ajol.infoajol.info By recording the UV spectra of the individual degradation products, specific detection wavelengths can be used to enhance the selectivity of the analysis. ajol.infoajol.info

The performance of these HPLC methods is characterized by their linearity over a specific concentration range and their detection limits, which represent the smallest amount of a substance that can be reliably detected. ajol.infoajol.info

Table 1: HPLC Performance Data for this compound Degradation Products

| Compound | Linearity Range (mg/L) | Detection Limit (mg/L) |

| 2-chlorovinylarsonic acid (CVAOA) | 5–500 | 0.001 |

| 2-chlorovinylarsonous acid (CVAA) | 2–500 | 0.2 |

This data demonstrates the high sensitivity of HPLC for detecting CVAOA, a key degradation product of Lewisite. ajol.infoajol.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to identify biomarkers of Lewisite exposure in biological samples like urine and blood. armyacademy.roopcw.org Due to the reactive nature of CVAA, a derivatization step is often employed to convert it into a more volatile and thermally stable compound suitable for GC analysis. armyacademy.rooup.com This typically involves reacting the CVAA with a thiol compound, such as propane-1,3-dithiol. armyacademy.ro

Solid-phase microextraction (SPME) in the headspace sampling mode can be coupled with GC-MS to enhance sensitivity, achieving very low detection limits. taylorandfrancis.com For instance, a method combining SPME with GC-MS has reported a detection limit for CVAA in urine as low as 7.4 pg/mL. taylorandfrancis.com In animal studies, GC-MS has been used to detect CVAA in urine for extended periods following exposure. armyacademy.ro For example, after a subcutaneous dose of Lewisite in guinea pigs, CVAA was detectable in urine for up to 24 hours, with concentrations decreasing over time. armyacademy.ro

Metabolomic studies using GC-MS, alongside other techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have been employed to analyze the broader metabolic changes in biological tissues, such as the cornea, following Lewisite exposure. nih.govnih.gov These studies have identified dysregulation in metabolites associated with inflammation, oxidative stress, and cellular metabolism. nih.govnih.gov

Table 2: Observed Urinary Concentrations of CVAA in Guinea Pigs Post-Exposure

| Time Post-Exposure | Mean CVAA Concentration |

| 0-8 hours | 3.5 µg/mL |

| 8-16 hours | 250 ng/mL |

| 16-24 hours | 50 ng/mL |

| 24-40 hours | 0-10 ng/mL |

This table illustrates the rapid initial excretion and subsequent clearance of the Lewisite biomarker CVAA in urine, as detected by GC-MS. armyacademy.ro

Mass Spectrometry Applications in Real-Time Monitoring and Specificity Enhancement

Mass spectrometry (MS) plays a crucial role in the rapid and specific detection of chemical warfare agents, including this compound. acs.orgacs.org Its ability to provide information on molecular weight and structure makes it a powerful tool for real-time air monitoring and enhancing detection specificity. acs.org

Atmospheric Pressure Chemical Ionization Ion Trap Tandem Mass Spectrometry (APCI-IT-MS) is an advanced technique that allows for the highly sensitive and specific real-time detection of airborne chemical agents without the need for sample pretreatment. acs.orgacs.orgnih.gov This method involves ionizing airborne compounds at atmospheric pressure, followed by mass analysis in an ion trap. acs.orgacs.org Tandem mass spectrometry (MS/MS or MSn) further increases specificity by isolating an ion of interest and fragmenting it to produce a characteristic fragmentation pattern, which acts as a molecular fingerprint. researchgate.net

A novel approach using APCI-IT-MS involves detecting the in-line reaction products of highly reactive agents like Lewisite 1 (L1) instead of the intact agent itself. acs.orgnih.gov In the presence of moisture, L1 is hydrolyzed and oxidized, and the resulting products can be detected with high sensitivity. acs.orgnih.gov This method has demonstrated detection limits at the sub-parts-per-billion level for Lewisite with very short sampling intervals. researchgate.net

Environmental factors, particularly humidity, can significantly influence the ionization process and the resulting detection signals in APCI-MS. acs.orgnih.gov For Lewisite 1, as humidity increases, the signal of its final hydrolysis and oxidation product, didechlorinated, dihydroxylated, and mono-oxygenated L1, rapidly increases and then plateaus. acs.orgnih.gov This product provides the highest MS/MS and MS/MS/MS signals among all L1-related species. acs.orgnih.gov Interestingly, even a minimal amount of moisture can lead to the highest signal intensity, even in low-humidity conditions. acs.orgnih.gov This phenomenon can be leveraged to enhance the sensitivity of real-time monitoring systems for Lewisite. acs.orgnih.gov

Development of Novel Sensor Technologies for Trace Chemical Detection

The development of new sensor technologies is focused on providing rapid, on-site detection of trace levels of chemical warfare agents like this compound. dtic.mil These technologies aim to be portable, easy to operate, and provide quick and reliable results. dtic.mil

One area of development is in biosensors, which utilize a biological component, such as an enzyme or antibody, coupled with a transducer to detect a specific analyte. basicmedicalkey.comnews-medical.net For example, biosensors based on the enzyme organophosphorus hydrolase have been developed for the detection of organophosphate nerve agents. acs.org Similar principles could be applied to develop specific biosensors for Lewisite and its metabolites. acs.org

Another promising technology is surface acoustic wave (SAW) sensors. researchgate.net These sensors use a polymer-coated quartz substrate to detect chemical agents. researchgate.net When a chemical agent interacts with the polymer coating, it causes a change in the properties of the acoustic wave, which can be measured. researchgate.net Arrays of SAW sensors with different polymer coatings can be used to identify various chemical agents, including Lewisite. researchgate.net

Electrochemical biosensors are another area of active research. news-medical.net These sensors measure changes in electrical properties, such as current or potential, that occur when a bioreceptor interacts with the target analyte. basicmedicalkey.com They offer the potential for cheap, miniaturized, and user-friendly devices for the detection of a wide range of substances, including chemical warfare agents. news-medical.net

Photo Ionization Detector (PID) Applications and Limitations

Photo Ionization Detectors (PIDs) are highly sensitive tools used for the real-time monitoring of a wide range of volatile organic compounds (VOCs) and certain inorganic compounds, including chemical warfare agents like mustard and lewisite. opcw.orgnih.gov Their operation is based on the principle of photoionization, where high-energy ultraviolet (UV) light is used to ionize gas molecules. opcw.orgnih.gov The resulting ions generate an electrical current that is proportional to the concentration of the chemical substance. nrt.org

PIDs are valued in first-responder scenarios for their rapid detection capabilities at low concentrations, often in the parts-per-billion (ppb) to parts-per-million (ppm) range. opcw.orgresearchgate.net Studies have demonstrated that PIDs exhibit good to excellent sensitivity for mustard agents. dtic.mil They can be deployed as handheld devices for surveying potentially contaminated areas or screening casualties. d-nb.infooup.com

However, PIDs have significant limitations. Their primary drawback is their lack of specificity; they respond to a broad range of ionizable compounds, leading to a high potential for false-positive results, especially in complex and unknown environments. researchgate.netopcw.org Environmental factors such as high humidity can also adversely affect their performance by causing signal drift or reduced sensitivity. cdc.gov While a PID can indicate the presence of a potential threat, it cannot definitively identify the specific chemical agent. oup.com Therefore, PID results are generally considered presumptive and must be confirmed by more selective analytical methods like mass spectrometry. opcw.org

Table 1: Summary of Photo Ionization Detector (PID) Characteristics for this compound Detection

| Feature | Description |

|---|---|

| Principle of Operation | Ionization of airborne molecules by UV light, creating a measurable electric current. nrt.org |

| Primary Application | Real-time, sensitive detection of volatile chemical vapors, including mustard agents. opcw.orgnrt.org |

| Sensitivity | High sensitivity, capable of detecting concentrations in the ppb to ppm range. researchgate.net |

| Advantages | - Rapid response time opcw.org- Portability (handheld models available) d-nb.info- Broad-range detection of numerous chemicals oup.com |

| Limitations | - Low selectivity, cannot differentiate between different chemical agents researchgate.net- Prone to false positives from common VOCs, petroleum products, and antifreeze nrt.orgopcw.org- Performance can be affected by high humidity and dust cdc.gov |

| Use in this compound Context | Primarily for initial screening and hazard assessment, not for definitive identification. oup.comopcw.org |

Colorimetric and Chemical Reaction-Based Detection Systems

Colorimetric and chemical reaction-based detection systems offer a rapid, low-cost, and user-friendly method for the presumptive identification of chemical warfare agents. These systems rely on a specific chemical reaction between the agent and a reagent that produces a visible color change. oup.com

For field detection of mustard and lewisite, several systems have been developed. Military detection kits, such as the M18 and M256A1, utilize colorimetric tubes and papers. nrt.org For instance, M8 detector paper turns red when it comes into contact with liquid blister agents like mustard or lewisite. nrt.org The M18 kit contains disposable tubes for detecting various agents, including lewisite and sulfur mustard, with tests taking only a few minutes to complete. nrt.org The M272 Water Testing Kit is designed to detect lewisite and mustard in water, with sensitivities of 2 mg/L. oup.com

While these traditional methods are useful for rapid screening, they can lack specificity and be prone to interferences. opcw.orgresearchgate.net Modern research has focused on developing more sensitive and selective sensors. These include fluorescent and colorimetric chemosensors that exhibit changes in their optical properties upon reacting with a target analyte. oup.comnih.govarmyacademy.ro For example, some sensors utilize the nucleophilic reaction between a probe molecule and sulfur mustard to generate a distinct colorimetric or fluorescent response. oup.comarmyacademy.ro Similarly, sensors have been designed to react with the arsenic component of lewisite. preprints.org These advanced systems can be incorporated into portable devices or test strips for on-site analysis. oup.com

Table 2: Examples of Colorimetric and Reaction-Based Detection Systems

| System Type | Target Agent(s) | Principle | Application/Remarks |

|---|---|---|---|

| M8 Detector Paper | Nerve and Blister Agents | Chemical reaction with indicator dyes. nrt.org | Turns red for liquid blister agents (mustard, lewisite). A screening test prone to false positives from substances like antifreeze. nrt.org |

| M18 Detection Kit | Various CWAs | Colorimetric tubes for specific agents. nrt.org | Contains disposable tubes for lewisite and sulfur mustard, providing rapid results. nrt.org |

| M272 Water Testing Kit | Nerve, Blister, Cyanide Agents | Color-changing chemical reactions. oup.com | Detects lewisite and mustard in water at mg/L levels. oup.com |

| Fluorescent/Colorimetric Chemosensors | Sulfur Mustard, Lewisite (and simulants) | Specific covalent or non-covalent interactions leading to a change in fluorescence or color. oup.comnih.govarmyacademy.ro | Offer higher sensitivity and selectivity compared to traditional paper/tube methods. Can be used in solution or on test strips. researchgate.netoup.com |

Biomarker Identification and Quantification for Exposure Verification

Following exposure to this compound, the parent compounds are rapidly metabolized or hydrolyzed in the body. Therefore, verifying exposure relies on the detection of more stable biomarkers, such as urinary metabolites or persistent adducts formed with macromolecules like proteins. nih.govarmyacademy.ro

Detection of 2-Chlorovinylarsonous Acid (CVAA) and 2-Chlorovinylarsonic Acid (CVAOA)

Lewisite rapidly hydrolyzes in the body to form 2-chlorovinylarsonous acid (CVAA), which can be further oxidized to 2-chlorovinylarsonic acid (CVAOA). researchgate.netoup.com The detection of CVAA and CVAOA in urine is considered definitive proof of exposure to lewisite. researchgate.net 2-chlorovinylarsonous acid is typically the key marker for low-dose exposure, while CVAOA is more indicative of high-dose exposure. researchgate.net

Numerous analytical methods have been developed for the sensitive quantification of these urinary biomarkers. These methods often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). d-nb.infoarmyacademy.ro Due to the non-volatile nature of CVAA and CVAOA, a derivatization step is often required for GC-MS analysis, commonly using dithiol reagents like 1,3-propanedithiol (B87085) or 3,4-dimercaptotoluene. nrt.orgopcw.org High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is another powerful technique that can directly measure these arsenic-containing metabolites with high sensitivity and specificity, often without the need for derivatization. d-nb.infooup.com These methods can achieve very low detection limits, in the picogram to nanogram per milliliter range, allowing for the verification of exposure long after the initial event. nrt.orgarmyacademy.ro

Table 3: Analytical Methods for Detection of Lewisite Biomarkers in Urine

| Analytical Technique | Biomarker(s) | Sample Preparation | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| SPME/GC-MS | CVAOA | Derivatization with 3,4-dimercaptotoluene, headspace solid-phase microextraction (HS-SPME). | 7.6 pg/mL | nrt.org |

| HPLC-ICP-MS | CVAA, CVAOA | Simple dilution with internal standard. | 1.3 µg/L (CVAA), 1.4 µg/L (CVAOA) | d-nb.infooup.com |

| LC-ESI-MS/MS | CVAA, CVAOA | Solid-phase extraction (SPE). | 0.5 ng/mL (CVAA), 3 ng/mL (CVAOA) | armyacademy.ro |

| DDLLME-GC-MS | CVAA | Dispersive derivatization liquid-liquid microextraction with ethanedithiol. | 0.015 µg/L (SIM mode) | nih.gov |

| SPME-GC-MS | CVAA | Derivatization with 1,3-propanedithiol, automated SPME. | 7.4 pg/mL | opcw.org |

Analysis of Protein Adducts and Specific Metabolites

In a mixed exposure to this compound (HL), biomarkers for both agents are expected. nrt.org Sulfur mustard is a potent alkylating agent that forms stable covalent adducts with macromolecules, while lewisite's toxicity stems from its reaction with thiol groups in proteins. oup.comcdc.gov These adducts and specific metabolites serve as long-term biomarkers of exposure.

Sulfur Mustard Metabolites and Adducts: The primary hydrolysis product of sulfur mustard is thiodiglycol (B106055) (TDG), which can be detected in urine. nrt.org However, trace levels of TDG can be found in non-exposed individuals, making metabolites from the glutathione (B108866) conjugation pathway, such as β-lyase metabolites, more unequivocal biomarkers. oup.com Sulfur mustard also forms adducts with proteins, most notably with N-terminal valine residues in hemoglobin and with cysteine residues in human serum albumin (HSA). dtic.milcdc.gov These protein adducts are persistent, with a lifespan reflecting the turnover rate of the protein itself (e.g., up to 120 days for hemoglobin), making them ideal for retrospective exposure verification. dtic.milusgovcloudapi.net Analysis is typically performed by cleaving the adducted moiety from the protein, followed by derivatization and analysis using GC-MS or LC-MS/MS. researchgate.netoup.com

Lewisite Metabolites and Adducts: As an arsenical, lewisite avidly binds to sulfhydryl (thiol) groups present in proteins. oup.com It has been shown to form adducts with hemoglobin, with studies demonstrating that it can crosslink cysteine residues in the β-globin chain. nih.gov Analysis of these adducts can be achieved by treating blood samples with a chelating agent like British Anti-Lewisite (BAL) to release the bound 2-chlorovinylarsonous acid (CVAA), which is then derivatized and measured by GC-MS. nih.gov The detection of these protein adducts provides a means to confirm exposure even after urinary metabolites have been cleared from the body. oup.comnih.gov

In an exposure to the HL mixture, a comprehensive analysis would target the urinary metabolites (CVAA, CVAOA, and TDG) as well as protein adducts from both sulfur mustard and lewisite to confirm the nature of the chemical agent involved. opcw.orgnrt.org

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2-Chlorovinylarsonic Acid | CVAOA |

| 2-Chlorovinylarsonous Acid | CVAA |

| 3,4-dimercaptotoluene | DMT |

| British Anti-Lewisite | BAL, 2,3-dimercaprol |

| Lewisite | L |

| This compound | HL |

| Sulfur Mustard | HD, bis(2-chloroethyl) sulfide (B99878) |

Molecular and Cellular Mechanisms of Chemical Interaction and Biological Response Induction

Mechanisms of Alkylation and Adduct Formation with Nucleic Acids and Proteins

The sulfur mustard component of the mixture is a potent bifunctional alkylating agent. researchgate.net Its high reactivity is not inherent to the molecule itself but arises from its rapid conversion into highly reactive intermediates. nih.gov Upon absorption into tissues, the sulfur mustard undergoes an intramolecular cyclization to form a highly electrophilic cyclic sulfonium (B1226848) ion. nih.gov This intermediate is the primary species responsible for alkylating a wide range of biological nucleophiles, most notably nucleic acids and proteins, leading to impaired cellular homeostasis and cell death. researchgate.netnih.gov The lewisite component, an organochloroarsine, is also recognized as a potent alkylating agent, suggesting a potential for carcinogenic effects. nih.gov

The electrophilic sulfonium ion derived from sulfur mustard readily reacts with the nucleophilic sites on DNA bases. researchgate.net The primary target for this alkylation is the N7 position of guanine (B1146940) residues. researchgate.net This initial reaction forms a monoadduct, specifically 7-hydroxyethylthioethylguanine. researchgate.net Because the agent is bifunctional, the second chloroethyl arm remains reactive and can subsequently alkylate another nucleophilic site.

This second reaction can occur on the same DNA strand, forming an intrastrand cross-link , or on the opposite strand, creating a highly cytotoxic interstrand cross-link (ICL) . researchgate.net The formation of ICLs is particularly damaging as it physically prevents the separation of the DNA strands, thereby blocking critical cellular processes like replication and transcription. nih.gov These cross-links, particularly those formed by nitrogen mustards (structurally related to sulfur mustard), tend to occur between guanine residues in 5'-GNC-3' sequences. nih.gov The formation of such a cross-link introduces a significant distortion into the DNA helix. nih.gov

This extensive DNA damage triggers cellular repair mechanisms. However, the presence of these adducts and cross-links can overwhelm or perturb these repair pathways. For instance, nitrogen mustards have been shown to induce the formation of covalent cross-links between DNA and DNA repair proteins, such as O6-alkylguanine DNA alkyltransferase (AGT), which would directly impair the cell's ability to repair alkylation damage. nih.govresearchgate.net

Interactive Table: DNA Adducts and Cross-Links by Mustard Component

| Adduct/Cross-Link Type | Primary Target | Mechanism | Consequence |

| Monoadduct | N7 of Guanine | Alkylation by cyclic sulfonium ion | Initial DNA lesion |

| Intrastrand Cross-Link | Two bases on the same DNA strand | Second alkylation event from a monoadduct | DNA strand distortion, replication stress |

| Interstrand Cross-Link (ICL) | Two bases on opposite DNA strands (e.g., G-G) | Second alkylation event linking complementary strands | Blocks DNA replication and transcription; highly cytotoxic |

| DNA-Protein Cross-Link | DNA base and a nearby protein (e.g., AGT) | Alkylation of a protein nucleophile by a DNA monoadduct | Perturbation of DNA repair pathways |

In addition to DNA, the reactive intermediates of sulfur mustard readily form covalent bonds with RNA and a wide array of cellular proteins. nih.govnih.gov Studies on cultured human keratinocytes exposed to sulfur mustard revealed that approximately 40% of the agent becomes bound to cellular proteins. dtic.mil This alkylation is not random, showing a preference for certain proteins, such as the acidic type I keratin, K14. dtic.mil Other preferentially alkylated proteins fall within the molecular weight ranges of 100-200 kDa and 30-40 kDa. dtic.mil The covalent modification of proteins can lead to improper function, denaturation, and disruption of critical cellular structures and signaling pathways. dtic.mil

Enzyme Inhibition and Disruption of Metabolic Pathways by Arsenical Components

The lewisite component of the mixture introduces a distinct mechanism of toxicity centered on its trivalent arsenic (As+3) moiety. nih.gov This arsenical component is primarily responsible for the compound's vesicant and systemic toxicity. nih.gov Trivalent arsenic has a very high affinity for sulfhydryl groups, which are critical functional components of many proteins, especially enzymes. nih.govnih.gov

The primary toxicological action of lewisite is the covalent binding of its arsenic atom to the thiol (-SH) groups found in the cysteine residues of proteins. nih.govnih.gov It has a particularly high affinity for proteins that contain two nearby sulfhydryl groups (dithiols). This interaction results in the formation of highly stable, five- or six-membered cyclic thioarsenite complexes, which effectively and often irreversibly inactivates the protein. nih.govnih.gov

A critical target of this action is the pyruvate dehydrogenase complex (PDC), a key enzymatic system in cellular respiration. nih.govwikipedia.org Lewisite binds to the dithiol cofactor of this complex, dihydrolipoic acid, forming a stable ring structure. nih.govnih.gov This binding inactivates the PDC, which is responsible for converting pyruvate into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org By inhibiting this crucial step, lewisite effectively halts aerobic respiration and cellular energy (ATP) production, leading to energy depletion and cell death. nih.gov Other dithiol-containing enzyme systems, such as 2-oxoglutarate oxidase and aldehyde dehydrogenase, are also susceptible to this mode of inhibition. nih.gov

Interactive Table: Lewisite's Interaction with Enzymes

| Target Molecule | Functional Group | Mechanism of Interaction | Consequence |

| Dihydrolipoic Acid | Dithiol (-SH HS-) | Formation of a stable cyclic thioarsenite complex with As+3 | Cofactor sequestration |

| Pyruvate Dehydrogenase Complex | Dithiol-containing cofactor | Inhibition of enzyme function | Blocks conversion of pyruvate to acetyl-CoA, halts TCA cycle |

| Other Dithiol Enzymes | Sulfhydryl (-SH) groups | Covalent binding and inactivation | Disruption of various metabolic pathways |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Exposure to both sulfur mustard and lewisite components leads to a state of profound oxidative stress within the cell. nih.govresearchgate.net This condition is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. nih.govnih.gov The cytotoxicity of sulfur mustard is proposed to result from this oxidative stress, which is exacerbated by the depletion of cellular detoxifying thiols, most notably glutathione (B108866) (GSH). nih.gov The inhibition of key antioxidant enzymes, such as thioredoxin reductase, by sulfur mustard further disrupts cellular redox homeostasis. nih.gov This surge in ROS can cause widespread damage to cellular macromolecules, including the formation of lipid peroxides and oxidized proteins, leading to a loss of membrane integrity and function. nih.govnih.gov

The accumulation of damaged, oxidized, and misfolded proteins, coupled with general cellular stress, places a heavy burden on the endoplasmic reticulum (ER), the primary site of protein folding and modification. This condition, known as ER stress, triggers a sophisticated signaling network called the Unfolded Protein Response (UPR). researchgate.netmdpi.com The molecular pathogenesis of lewisite, in particular, has been shown to involve the induction of ER stress and subsequent activation of the UPR. researchgate.net

The UPR is initiated by three transmembrane sensor proteins in the ER membrane: PERK, IRE1, and ATF6. mdpi.comnih.gov Under normal conditions, these sensors are kept inactive by binding to the chaperone protein BiP. mdpi.com When unfolded proteins accumulate in the ER, BiP preferentially binds to them, releasing the sensors and allowing their activation. mdpi.comnih.gov Studies involving lewisite have demonstrated the activation of this pathway, showing that ER stress leads to the phosphorylation of the eukaryotic translation initiation factor eIF2α by the PERK kinase. researchgate.net This specific signaling event enhances the expression of the transcription factor ATF4, which in turn orchestrates a genomic response aimed at mitigating the ER stress. researchgate.net However, prolonged activation of the UPR due to overwhelming cellular damage can switch the pathway's output from promoting survival to initiating programmed cell death (apoptosis). researchgate.net

Comparative Molecular Actions of Sulfur Mustard and Lewisite Components within the Mixture

The toxicological effects of the Mustard-Lewisite (HL) mixture are a product of the distinct and overlapping molecular actions of its two principal components: sulfur mustard (HD) and lewisite (L). While both are potent vesicants, their primary mechanisms of cellular injury differ significantly at the molecular level. Sulfur mustard primarily acts as a DNA alkylating agent, whereas lewisite's toxicity stems from its ability to inhibit crucial enzymes through interaction with sulfhydryl groups. nih.govscispace.com The combination of these actions can lead to synergistic or additive toxic effects.

Sulfur Mustard: A Genotoxic Alkylating Agent

The primary molecular mechanism of sulfur mustard is its action as a bifunctional alkylating agent. brieflands.com Upon entering a biological system, it undergoes an intramolecular cyclization to form a highly reactive cyclic sulfonium ion. This electrophilic intermediate readily reacts with nucleophilic sites on various cellular macromolecules, with DNA being the most critical target. basicmedicalkey.com

The interaction with DNA leads to the formation of various adducts, primarily at the N7 position of guanine residues. brieflands.com Due to its bifunctional nature, a single sulfur mustard molecule can alkylate two different nucleobases, leading to the formation of monoadducts and, more significantly, inter- and intrastrand cross-links in the DNA. basicmedicalkey.com These cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. basicmedicalkey.com

This extensive DNA damage triggers a cascade of cellular responses. The cell attempts to repair the damaged DNA through various mechanisms, including the activation of the enzyme poly(ADP-ribose) polymerase (PARP). cdc.gov Overactivation of PARP can deplete cellular stores of NAD+ and ATP, leading to an energy crisis and necrotic cell death. cdc.gov If the DNA damage is too severe to be repaired, the cell may initiate programmed cell death, or apoptosis. dtic.mil This process involves the activation of a cascade of enzymes called caspases, with studies indicating the involvement of both initiator caspase-8 and executioner caspase-3 in sulfur mustard-induced apoptosis. dtic.mil

Lewisite: An Enzymatic Inhibitor

In contrast to the genotoxic action of sulfur mustard, lewisite's primary mode of toxicity is through the inhibition of enzymes. scispace.com Lewisite is an organoarsenic compound that readily reacts with sulfhydryl (-SH) groups present in proteins. nih.gov This interaction is particularly detrimental to enzymes that rely on sulfhydryl groups for their catalytic activity.

A key molecular target of lewisite is the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration. nih.govdrdo.gov.in Lewisite binds to the dihydrolipoic acid cofactor of the PDH complex, forming a stable cyclic adduct and effectively inactivating the enzyme. drdo.gov.in The inhibition of the PDH complex disrupts the conversion of pyruvate to acetyl-CoA, a crucial step linking glycolysis to the citric acid cycle. nih.govdrdo.gov.in This blockage of a central metabolic pathway leads to a rapid depletion of cellular ATP and subsequent cell death. drdo.gov.in The immediate and severe pain associated with lewisite exposure is a direct consequence of this rapid and profound metabolic disruption. researchgate.net

Shared and Synergistic Mechanisms of Toxicity

While their primary targets differ, both sulfur mustard and lewisite induce common downstream cellular stress responses, including oxidative stress and inflammation. Both agents have been shown to deplete intracellular levels of glutathione (GSH), a key antioxidant, rendering the cell more susceptible to damage from reactive oxygen species (ROS). drdo.gov.innih.gov The generation of ROS can further damage lipids, proteins, and DNA, exacerbating the initial injury.

The inflammatory response to both agents involves the release of pro-inflammatory cytokines and the infiltration of immune cells. nih.govnih.gov For sulfur mustard, studies in mouse models have shown an increase in cytokines such as IL-1α and IL-6 following exposure. nih.gov

The combination of DNA damage from sulfur mustard and the rapid metabolic collapse induced by lewisite likely results in a synergistic or at least additive toxicological effect in the this compound mixture. The rapid onset of pain and tissue damage from lewisite is complemented by the delayed but persistent and mutagenic effects of sulfur mustard. cdc.gov Furthermore, the potential for lewisite's arsenical component to interfere with DNA repair processes could enhance the genotoxicity of sulfur mustard. brieflands.com

Below are data tables summarizing the comparative molecular actions of sulfur mustard and lewisite.

Table 1: Comparison of Primary Molecular Mechanisms and Targets

| Feature | Sulfur Mustard (HD) | Lewisite (L) |

| Primary Mechanism | DNA Alkylation brieflands.com | Enzyme Inhibition scispace.com |

| Primary Molecular Target | N7 of Guanine in DNA brieflands.com | Sulfhydryl groups in proteins, particularly the pyruvate dehydrogenase complex nih.govdrdo.gov.in |

| Key Reactive Intermediate | Cyclic sulfonium ion basicmedicalkey.com | Trivalent arsenic nih.gov |

| Effect on DNA | Forms monoadducts and inter/intrastrand cross-links, inhibiting replication and transcription. basicmedicalkey.com | Primarily indirect DNA damage through oxidative stress; some studies suggest potential for direct interaction, though this is not the primary mechanism. brieflands.comnih.gov |

| Effect on Cellular Metabolism | Slower disruption of metabolism, often secondary to DNA damage and PARP overactivation leading to ATP depletion. cdc.gov | Rapid and direct inhibition of key metabolic enzymes like pyruvate dehydrogenase, leading to a swift energy crisis. nih.govdrdo.gov.in |

| Onset of Cellular Damage | Delayed, as effects are linked to cell cycle progression and the culmination of DNA damage responses. cdc.gov | Immediate, due to the rapid inhibition of critical enzymes. researchgate.net |

Table 2: Comparison of Downstream Cellular Responses

| Cellular Response | Sulfur Mustard (HD) | Lewisite (L) |

| DNA Repair Activation | Strong activation of DNA repair pathways, including PARP. cdc.gov | May interfere with DNA repair proteins through interaction with sulfhydryl groups, potentially enhancing the effects of DNA damaging agents. brieflands.com |

| Induction of Apoptosis | Induces apoptosis through both intrinsic and extrinsic pathways, involving caspases-8 and -3. dtic.mil | Induces apoptosis, likely as a consequence of severe metabolic stress and oxidative damage. nih.gov |

| Oxidative Stress | Induces oxidative stress, partly through the depletion of glutathione. nih.gov | Induces the production of reactive oxygen species. nih.gov |

| Inflammatory Response | Induces a significant inflammatory response with the release of cytokines such as IL-1α and IL-6. nih.gov | Induces a potent acute inflammatory response. nih.gov |

| Key Protein Interactions | Can alkylate proteins, but DNA is the more critical target for its cytotoxicity. | Primarily interacts with and inhibits proteins containing sulfhydryl groups. nih.gov |

Environmental Fate, Transport, and Chemical Transformation Processes

Hydrolysis and Degradation Pathways in Aqueous and Soil Environments

Mustard-Lewisite is a semi-persistent chemical warfare agent, with its liquid form lasting for hours to days on surfaces. However, under certain conditions where it is protected from environmental degradation, its breakdown products can persist in soils for decades. nrt.org The persistence of the compound is influenced by the amount and purity of the agent, the method of its release, environmental conditions, and the types of surfaces it comes into contact with. nrt.org

When released into the environment, this compound undergoes hydrolysis, breaking down into several products. This process is significantly influenced by the presence of water. In aqueous environments, the breakdown is relatively rapid, though some toxic breakdown products of the lewisite component may persist for days to weeks. epa.gov Similarly, in moist soil, the compound breaks down quickly. dhd2.org

The hydrolysis of this compound yields both relatively non-toxic and highly toxic compounds. nrt.org The sulfur mustard component hydrolyzes to form thiodiglycol (B106055) and hydrochloric acid. nrt.orgcdc.gov The lewisite component hydrolyzes to produce chlorovinylarsenous oxide (also known as lewisite oxide), 2-chlorovinyl arsenous acid (CVAA), and other arsenites. nrt.org

Some of these degradation products, such as lewisite oxide and certain arsenites, are also vesicants, causing blistering similar to the original agent. nrt.orgnih.gov Thiodiglycol is considered relatively non-toxic, while the arsenic-containing compounds, particularly lewisite oxide, are highly toxic and persistent. nrt.orgnih.gov Lewisite oxide, a major degradation product, is estimated to have a persistence of weeks to years in the environment. nih.gov

The stability of these hydrolysis products varies. While the parent compounds are expected to degrade relatively quickly in water, some of the toxic breakdown products can persist. epa.gov For instance, under certain environmental conditions, breakdown products of this compound have been found to persist in soils for decades. nrt.org

Interactive Table: Key Hydrolysis Products of this compound

| Parent Compound | Hydrolysis Product | Chemical Formula | Toxicity/Persistence |

| Sulfur Mustard | Thiodiglycol | C4H10O2S | Relatively non-toxic |

| Sulfur Mustard | Hydrochloric Acid | HCl | Corrosive |

| Lewisite | Chlorovinylarsenous Oxide (Lewisite Oxide) | C2H2AsClO | Highly toxic, vesicant, persistent (weeks to years) |

| Lewisite | 2-Chlorovinyl Arsenous Acid (CVAA) | C2H4AsClO2 | Toxic, vesicant |

| Lewisite | Arsenites | AsO3^3- | Toxic |

Several environmental factors significantly influence the rate at which this compound degrades.

Temperature and Humidity: Cooler and drier conditions enhance the persistence of this compound. epa.gov The degradation of sulfur mustard, a component of the mixture, occurs more rapidly at elevated temperatures and in the presence of water. researchgate.net Due to its low freezing point, the mixture remains a liquid in cold weather, which can affect its interaction with the environment and potential for re-aerosolization as temperatures rise. cdc.gov

pH: The hydrolysis of lewisite is accelerated in alkaline solutions. wikipedia.org

Presence of Other Chemicals: The rate of sulfur mustard hydrolysis is retarded by the presence of chloride ions, although the reaction products remain the same. nih.gov

Environmental Persistence and Mobilization Potential of the Compound and its Derivatives

This compound is categorized as a "semi-persistent" agent. nrt.org Its persistence is highly dependent on environmental conditions and the medium it contaminates. While it may degrade within days in open areas, its breakdown products can be very persistent in soil and water under certain conditions. epa.gov

Porous, permeable, organic, or polymeric materials can act as "sinks" for this compound vapors and liquids, absorbing and accumulating the agent and thereby prolonging its persistence. nrt.org This includes materials like carpets, vinyl tiles, and painted surfaces. nrt.org

The interaction with soil is complex. While the agent may rapidly volatilize or be converted to lewisite oxide in the presence of soil moisture, its low water solubility suggests an intermediate persistence in moist soil. nih.gov Both lewisite and lewisite oxide can be slowly oxidized to 2-chlorovinylarsonic acid. nih.gov The organic matter content in soil plays a significant role in the sorption of chemicals, which can affect their mobility and bioavailability. tjas.orgnih.gov

This compound has moderate volatility. epa.gov When placed on soil at 51°C, about 20% of the lewisite component evaporated within the first hour, after which evaporation ceased, likely due to its conversion to the nonvolatile lewisite oxide through hydrolysis. nih.gov The vapors of this compound are heavier than air, causing them to accumulate in low-lying areas. epa.gov

Interactive Table: Volatility of this compound Mixture

| Temperature | Volatility (mg/m³) |

| 12°F (-11°C) | 240 |

| 68°F (20°C) | 2,730 |

| 104°F (40°C) | 310,270 |

Data from NIOSH cdc.gov

Biotransformation and Microbial Degradation Pathways in Environmental Systems

Microbial degradation is a potential pathway for the breakdown of this compound and its hydrolysis products in the environment. Suggested pathways for the microbial degradation of lewisite in soil include epoxidation of the carbon-carbon double bond, as well as reductive dehalogenation and dehydrohalogenation. nih.gov

Research has shown that various soil and marine bacteria can utilize the hydrolysis products of sulfur mustard. For instance, bacteria such as Pseudomonas putida and Rhodococcus erythropolis have demonstrated the ability to degrade thiodiglycol. researchgate.net The biotransformation of thiodiglycol has been observed in soils not previously exposed to the chemical, indicating the potential for natural attenuation processes. researchgate.net

Proposed Pathways for Microbial-Mediated Detoxification

The microbial-mediated detoxification of this compound is a complex process, primarily due to the distinct chemical nature of its two components: sulfur mustard and lewisite. The high toxicity of the arsenic component in lewisite poses a significant challenge to direct microbial degradation. iupac.org

For the sulfur mustard component, the primary hydrolysis product, thiodiglycol (TDG), is more amenable to microbial breakdown. Research has identified that a consortium of bacteria, including Rhizobium sp., Achromobacter sp., and Stenotrophomonas sp., can collectively degrade TDG. service.gov.uk Furthermore, a single bacterial strain, identified as a Burkholderia sp., has been isolated from contaminated soil and has demonstrated the ability to utilize TDG as its sole carbon source for growth. service.gov.uk The biodegradation of TDG can proceed through two main pathways. One pathway involves the formation of [(2-hydroxyethyl)thio]acetic acid, thiodiglycolic acid, and thioglycolic acid. An alternative pathway leads to the formation of β-mercaptoethanol, which is subsequently transformed into thioglycolic acid. researchgate.net

Enzymatic detoxification of sulfur mustard has also been explored. One approach involves enzyme-catalyzed oxidation using chloroperoxidase. Another proposed system utilizes a combination of choline (B1196258) oxidase and a haloperoxidase for the rapid catalytic conversion of sulfur mustard simulants.

Due to the high toxicity of arsenic to microorganisms, the biodegradation of the lewisite component is more challenging. A proposed strategy for the detoxification of arsenic-containing chemical warfare agents like lewisite involves a multi-step process. This process begins with the initial hydrolysis of lewisite to form 2-chlorovinyl arsine oxide (CAO). Subsequently, the arsenic is removed from the mixture through electrolysis and electrocoagulation, which yields formate, acetate, and arsenous and arsenic acids. In the final stage, the remaining organic acids are mineralized in a fluidized bed reactor utilizing a natural consortium of microorganisms immobilized on activated carbon. iupac.org

Studies have also shown that certain bacteria, such as Arthrobacter and Pseudomonas, are capable of releasing soluble arsenic compounds from organoarsenic warfare agents present in contaminated soil, suggesting a role for microbes in the environmental mobilization of these toxic substances. nih.gov

| Microorganism/Enzyme | Substrate | Detoxification Pathway/Mechanism |

| Rhizobium sp., Achromobacter sp., Stenotrophomonas sp. (consortium) | Thiodiglycol (TDG) | Degradation of TDG |

| Burkholderia sp. | Thiodiglycol (TDG) | Utilization of TDG as a sole carbon source |

| Chloroperoxidase | Sulfur Mustard | Enzyme-catalyzed oxidation |

| Choline oxidase and Haloperoxidase | Sulfur Mustard Simulants | Two-enzyme system for rapid catalytic conversion |

| Natural consortium of microorganisms | Organic acids (from Lewisite degradation) | Mineralization |

| Arthrobacter, Pseudomonas | Organoarsenic warfare agents | Release of soluble arsenic compounds |

Environmental Significance of Persistent Degradation Products

The degradation of this compound in the environment results in the formation of several persistent products that have significant environmental implications. The primary and most persistent degradation products are thiodiglycol from sulfur mustard and lewisite oxide from lewisite. nih.gov

Thiodiglycol (TDG) is the main hydrolysis product of sulfur mustard. service.gov.uk While it is significantly less toxic than the parent compound, its persistence in the environment is a concern. nih.gov TDG is classified as a Schedule 2 compound under the Chemical Weapons Convention because it can be used as a precursor to synthesize sulfur mustard. service.gov.uk The oral LD50 for TDG in rats is greater than 5000 mg/kg, indicating relatively low acute toxicity. nih.gov However, it is considered a mild skin and moderate ocular irritant. nih.gov In the environment, TDG can be biologically transformed into thiodiglycolic acid. nih.govoup.com

Lewisite Oxide (2-chlorovinylarsenous acid) is formed from the rapid hydrolysis of lewisite in the presence of moisture. nih.gov This degradation product is highly toxic and retains the vesicant (blistering) properties of the parent compound. nih.govnih.gov The trivalent arsenic in lewisite oxide is a primary contributor to its toxicity. nih.gov The U.S. Army has reported that lewisite oxide has vesicant properties, and the skin lesions it causes are indistinguishable from those caused by phenyldichloroarsine. nih.gov Due to its high toxicity and persistence, lewisite oxide poses a significant long-term environmental and health risk in areas contaminated with lewisite. nih.gov Chronic exposure to lewisite and its degradation products can lead to arsenic poisoning. wikipedia.org

Other degradation products of lewisite include 2-chlorovinyl arsonic acid, formed from the oxidation of lewisite or lewisite oxide, and various polymers of lewisite oxide. nih.gov The environmental fate and toxicity of these other minor degradation products are less well-characterized. Recent findings have also indicated that sea-dumped chemical warfare agents, including their degradation products, have the potential to bioaccumulate and induce negative effects on aquatic life. researchgate.netau.dk

| Degradation Product | Parent Compound | Persistence | Toxicity | Environmental Significance |

| Thiodiglycol (TDG) | Sulfur Mustard | High | Low acute toxicity, mild skin and moderate ocular irritant | Precursor for sulfur mustard synthesis (Schedule 2 compound) |

| Lewisite Oxide (2-chlorovinylarsenous acid) | Lewisite | High | Highly toxic, vesicant | Poses a significant long-term environmental and health risk |

| 2-Chlorovinyl arsonic acid | Lewisite | Moderate | Toxic | Oxidation product of lewisite and lewisite oxide |

| Lewisite Oxide Polymers | Lewisite | High | Toxic | Formed from the polymerization of lewisite oxide |

Decontamination and Remediation Technologies for Contaminated Matrices

Chemical Neutralization and Degradation Mechanisms

Chemical neutralization aims to convert the highly toxic components of Mustard-Lewisite into less harmful substances through chemical reactions. This approach is central to many decontamination protocols, particularly for equipment and infrastructure.

Oxidative Decontamination Agents (e.g., Hypochlorite (B82951), Hydrogen Peroxide)

Oxidative decontamination is a widely studied method for the degradation of both sulfur mustard and Lewisite. Common oxidative agents include hypochlorite solutions and hydrogen peroxide.

Household bleach, with a sodium hypochlorite concentration of at least 5%, has been shown to be effective in decontaminating surfaces contaminated with HL, with optimal contact times ranging from 30 to 60 minutes. nrt.org The effectiveness of bleach is attributed to its ability to oxidize the sulfide (B99878) in sulfur mustard to sulfoxide (B87167) and subsequently to sulfone, while also promoting dehydrochlorination to form less toxic compounds. nih.gov For Lewisite, oxidation with agents like sodium hypochlorite can convert the toxic trivalent arsenic to a less noxious, though still hazardous, pentavalent form, chlorovinyl arsonic acid. google.com However, the use of insufficient amounts of oxidant can lead to the accumulation of highly toxic byproducts. nrt.org It is also noted that strong oxidizers such as hypochlorite can react violently with organic materials. epa.gov

Hydrogen peroxide (H₂O₂) is another key oxidative agent. google.com Formulations containing hydrogen peroxide have been reported to be effective against sulfur mustard. researchgate.net For instance, a 3% solution of hydrogen peroxide can significantly decrease the amount of Lewisite within an hour of treatment. researchgate.net The oxidation rate is influenced by pH, with increased rates observed in highly acidic and neutral solutions. researchgate.net However, treatment with hydrogen peroxide can also generate toxic byproducts from sulfur mustard. researchgate.net Some proprietary decontamination foams and gels, such as DF-200®, which are hydrogen peroxide-based, have demonstrated effectiveness against sulfur mustard within minutes to hours. epa.govepaosc.org

| Oxidative Agent | Target Component(s) | General Reaction Mechanism | Key Considerations |

| Sodium Hypochlorite (≥5%) | Sulfur Mustard (HD), Lewisite (L) | Oxidation of sulfide to sulfoxide and sulfone; dehydrochlorination. nih.gov Oxidation of trivalent arsenic. google.com | Effective with 30-60 min contact time. nrt.org Can be corrosive. epa.gov Insufficient amounts can produce toxic byproducts. nrt.org |

| Hydrogen Peroxide (H₂O₂) | Sulfur Mustard (HD), Lewisite (L) | Oxidation of agent components. google.comresearchgate.net | Effectiveness is pH-dependent. researchgate.net Can generate toxic byproducts from HD. researchgate.net |

| Proprietary Foams (e.g., DF-200®) | Sulfur Mustard (HD) | Hydrogen peroxide-based oxidation. epa.govepaosc.org | Reported to be effective in minutes to hours. epa.gov |

Catalytic Decomposition Strategies

Catalytic decomposition offers a promising avenue for the destruction of this compound, potentially at ambient conditions. Research has explored various catalysts to accelerate the degradation process. Polyoxometalates are being investigated as room-temperature catalysts for the oxidation of chemical agents, although the reaction rates are currently considered slow. nih.gov Another approach involves the use of the superoxide (B77818) ion, which can be generated electrochemically or by dissolving alkali metal superoxides in ionic liquids, to destroy sulfur mustards at ambient conditions. google.com For Lewisite, catalysts such as a combination of cuprous chloride and ethanolamine (B43304) hydrochloride have been identified as effective for its synthesis reaction, suggesting potential pathways for catalytic breakdown. ckcest.cnnih.gov The decomposition of Lewisite has been shown to start around 700 K, with the reaction being largely insensitive to the presence of oxygen. researchgate.net

Advanced Sorbent Materials and Encapsulation Technologies for Agent Immobilization

Beyond chemical degradation, the physical removal and immobilization of this compound are critical, especially in preventing the spread of contamination. Advanced sorbent materials play a key role in this process. Materials with high porosity, low density, and large specific surface areas, such as carbon aerogels, have shown promise as effective solid-phase extraction (SPE) sorbents for sulfur mustard degradation products. researchgate.net Zeolitic imidazolate frameworks (ZIFs), specifically ZIF-8 and ZIF-67, have demonstrated the ability to rapidly adsorb sulfur mustard and its simulants from aqueous solutions within a minute. researchgate.net These materials can also be fabricated onto substrates like cotton for practical decontamination applications. researchgate.net

Hydrogel Formulations for On-Site Decontamination

Hydrogel formulations represent an innovative approach for on-site decontamination. These gel-based systems can be applied directly to contaminated surfaces to absorb and trap chemical agents, facilitating their removal and subsequent disposal. researchgate.netmdpi.com Formulations based on polyvinyl alcohol (PVA) and sodium alginate (ALG) have been developed for the decontamination of sulfur mustard. researchgate.netresearchgate.net These polymers form a hydrogel that can be enhanced with adsorbents like bentonite (B74815) nanoclay and photocatalytic nanoparticles such as titanium dioxide. researchgate.netmdpi.com The ionic crosslinking of the hydrogel, often facilitated by divalent metallic ions like Zn²⁺, allows for rapid gelation and film formation on-site. researchgate.netmdpi.com This process not only entraps the agent but can also incorporate reactive components to degrade the captured chemical. Studies have shown that such hydrogel films can achieve decontamination efficiencies of up to 92.3% for sulfur mustard. researchgate.netmdpi.com

| Technology | Principle of Operation | Key Components | Reported Efficacy |

| Advanced Sorbents (e.g., Carbon Aerogels, ZIFs) | High surface area and porosity for physical adsorption of agent and degradation products. researchgate.netresearchgate.net | Carbon aerogels, Zeolitic Imidazolate Frameworks (ZIF-8, ZIF-67). researchgate.netresearchgate.net | ZIF-8 and ZIF-67 can adsorb 97% of a simulant within 1 minute. researchgate.net |

| Hydrogel Formulations | On-site formation of a gel film to absorb, entrap, and potentially degrade the agent. researchgate.netresearchgate.netmdpi.com | Polyvinyl alcohol (PVA), sodium alginate (ALG), bentonite, titanium dioxide. researchgate.netresearchgate.netmdpi.com | Up to 92.3% decontamination efficiency for sulfur mustard. researchgate.netmdpi.com |

Bioremediation and Phytoremediation Approaches for Environmental Cleanup

For large-scale environmental contamination, particularly in soil and groundwater, bioremediation and phytoremediation offer potentially sustainable and cost-effective cleanup solutions.

Bioremediation utilizes microorganisms to break down contaminants. While sulfur mustard has been found to be highly toxic to many organisms, limiting direct microbial degradation, research into microorganisms capable of degrading its breakdown products is ongoing. unt.edu The arsenic-containing nature of Lewisite and its primary hydrolysis product, lewisite oxide, also presents a significant toxicity challenge to microorganisms. unt.edu

Phytoremediation involves the use of plants to remove, degrade, or contain contaminants. Certain plants, known as hyperaccumulators, can absorb and concentrate heavy metals and other pollutants from the soil. mdpi.com Indian mustard (Brassica juncea), for example, has been identified as a good accumulator of cadmium and molybdenum. mdpi.combepls.com This suggests a potential application for phytoremediation in addressing the arsenic component of Lewisite contamination, although specific studies on this compound are limited. mdpi.com The effectiveness of phytoremediation can sometimes be enhanced by using soil amendments that increase the bioavailability of the contaminants to the plants. bepls.com

Monitored Natural Attenuation as a Remediation Option

Monitored Natural Attenuation (MNA) is a remediation strategy that relies on natural processes to reduce the concentration, toxicity, and mobility of contaminants in the environment. nrt.orgnrt.orggw-project.org These processes include hydrolysis, biodegradation, and dispersion. For this compound, both sulfur mustard and Lewisite degrade via natural processes. nrt.orgnrt.org Hydrolysis is a primary degradation pathway, breaking down the agents into products that include hydrochloric acid, thiodiglycol (B106055), and toxic arsenic compounds like 2-chlorovinyl arsenous acid (CVAA) and lewisite oxide. nrt.orgnrt.org

MNA is a passive approach that can be non-destructive to the contaminated materials. nrt.orgnrt.org However, its application requires careful consideration and continuous environmental monitoring to ensure that the degradation is proceeding at a sufficient rate to be protective of human health and the environment. nrt.orgnrt.org The persistence of the agents and their toxic breakdown products, especially in porous materials or certain soil conditions, can prolong the time required for effective remediation. nrt.org Institutional controls, such as access restrictions, may be necessary during the MNA process. nrt.orgnrt.org

Efficacy Assessment and Validation Methodologies for Decontamination Protocols

The evaluation and validation of decontamination protocols for the this compound (HL) mixture are critical for ensuring the safety of personnel and the effective remediation of contaminated areas. These methodologies are designed to provide a rigorous, evidence-based assessment of a decontaminant's ability to neutralize or remove the chemical warfare agents and their toxic byproducts from various surfaces. Validation protocols often involve a multi-tiered approach, beginning with laboratory-scale testing and potentially progressing to more complex scenarios that simulate real-world conditions. dtic.mil

A key aspect of this validation is the use of standardized testing procedures to ensure that the data generated is credible, repeatable, and verifiable. dtic.mil These procedures typically involve applying a known concentration of the this compound mixture to a specific material or surface, followed by the application of the decontamination protocol being tested. The efficacy of the decontamination is then determined by measuring the amount of residual agent and any formed byproducts. mdpi.comresearchgate.net

Protocols are designed to compare the effectiveness of new or experimental decontaminants against established standards. dtic.mil For instance, historical protocols have compared candidate decontaminants against components of standard military decontamination kits. dtic.mil The assessment often involves defining clear endpoints, such as the percentage reduction of the agent or the reduction to a level below a toxicologically relevant threshold. The choice of test surfaces (e.g., military equipment, building materials, or skin surrogates) is also a critical parameter, as the efficacy of a decontaminant can vary significantly depending on the contaminated matrix. mdpi.comnih.gov

The validation process must also account for the formation of hazardous byproducts during the decontamination process. nrt.orgnrt.org For example, the oxidation of sulfur mustard can produce toxic compounds like mustard sulfone, while the hydrolysis and oxidation of lewisite can yield various toxic arsenic-containing compounds. nih.govnrt.orgepa.gov Therefore, a comprehensive validation must not only confirm the reduction of the parent agents but also identify and quantify any hazardous byproducts to ensure a truly effective and safe decontamination process.

Analytical Techniques for Residual Agent and Byproduct Verification

The verification of decontamination efficacy relies heavily on sensitive and specific analytical techniques capable of detecting and quantifying the parent this compound agents and their various degradation products at trace levels. researchgate.net Since this compound is a mixture, analytical methods must be able to address both the sulfur mustard component and the lewisite component, as well as their respective byproducts. nrt.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the verification of decontamination. researchgate.netmdpi.com It is widely used for the analysis of sulfur mustard and its metabolites. cdc.gov GC-MS separates the components of a sample, which are then ionized and identified based on their mass-to-charge ratio, providing high confidence in the identification of the compounds present. dtic.mil This technique allows for the quantification of the initial concentration of the toxic agent and the residual amount after decontamination, enabling a precise calculation of the decontamination efficiency. researchgate.netmdpi.com

The analysis of lewisite and its byproducts can be more complex. While GC-MS can be used, the hydrolysis of lewisite forms toxic and persistent arsenic compounds, such as 2-chlorovinyl arsenous acid (CVAA) and lewisite oxide. nrt.orgnrt.org Therefore, analytical methods may also target these breakdown products as indirect indicators of the original lewisite contamination. epa.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are valuable for analyzing these more polar and less volatile arsenic-containing byproducts. epa.govrsc.org

In addition to chromatography-based methods, other analytical approaches can be employed. The choice of method often depends on the specific matrix being analyzed (e.g., soil, water, building materials) and the required detection limits. The table below summarizes key analytical techniques used for the verification of this compound decontamination.

| Analytical Technique | Target Analytes | Purpose | Key Findings/Applications |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Sulfur Mustard (HD), Lewisite (L), and volatile byproducts. | Primary method for identification and quantification of residual agents and certain byproducts. cdc.govdtic.mil | Used to evaluate the efficiency of various decontamination solutions by measuring the decrease in agent concentration over time. mdpi.com Allows for the monitoring of the conversion of agents into their degradation products. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Lewisite hydrolysis products (e.g., CVAA), sulfur mustard metabolites (e.g., thiodiglycol), and non-volatile byproducts. | Detection of polar, non-volatile byproducts not easily analyzed by GC. epa.govrsc.org | Enables the analysis of complex samples and provides high sensitivity for detecting trace levels of byproducts in various matrices. rsc.org Used to confirm the identity of arsenic-containing byproducts. epa.gov |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Total Arsenic (As). | Can be used as a screening tool to determine the extent of contamination by measuring total arsenic, as lewisite is an arsenic-based compound. nrt.org | Useful for environmental samples where lewisite may have degraded, but the arsenic remains. Requires determination of background arsenic levels for accurate assessment. nrt.org |

The development and validation of these analytical methods are crucial for ensuring the reliability of efficacy assessments. dtic.mil This includes establishing parameters such as detection limits, quantification limits, accuracy, and precision for each targeted analyte in the specific sample matrices encountered during decontamination operations.

Theoretical and Computational Chemistry Studies of Mustard Lewisite Reactivity

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Mustard-Lewisite components. These ab initio and density functional theory (DFT) methods allow for the precise calculation of molecular geometries, conformational energies, and electronic charge distributions, which are crucial determinants of chemical reactivity. researchgate.net

The flexibility of the constituent molecules of this compound, particularly the bis(2-chloroethyl) sulfide (B99878) (sulfur mustard) and (2-chlorovinyl)dichloroarsine (Lewisite), gives rise to various conformational isomers. The relative stability of these conformers influences the compound's reactivity and interactions.

Theoretical studies on sulfur mustard have explored its various S-methylated forms and episulfonium intermediates, calculating their geometries and conformations using methods like Hartree-Fock (HF/6-31G*). researchgate.net Such analyses help in understanding the formation of the cyclic sulfonium (B1226848) ion, a key step in its reaction mechanism. researchgate.netnih.gov For Lewisite, which is primarily the trans-isomer, computational studies can also probe the stability of the less common cis-stereoisomer and other constitutional isomers that may be present as impurities. wikipedia.org The stability of different conformers can be compared by calculating their relative energies, providing a landscape of the most probable shapes the molecules will adopt.

Table 1: Conformational Analysis Approaches

| Computational Method | Target Molecule/Intermediate | Key Findings |

|---|---|---|

| Ab initio HF/6-31G* | Sulfur Mustard (HD) & S-methylated forms | Elucidation of geometries and charge distributions of neutral HD, episulfonium ion, and methylated sulfonium ions. researchgate.net |

| Fourier Transform Microwave Spectroscopy & Ab initio calculations | Sulfur Mustard Hydrolysis Products | Identification and comparison of multiple conformational isomers for compounds like thiodiglycol (B106055). researchgate.net |

| Density Functional Theory (DFT) | Heteroatom-containing Bistricyclic Aromatic Enes | Demonstrated control over the thermodynamic stability of twisted and anti-folded conformers. rsc.org |

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations provide key descriptors such as orbital energies (HOMO/LUMO), electrostatic potential, and atomic charges. For sulfur mustard, the reactivity is largely governed by the nucleophilic sulfur atom and the electrophilic carbon atoms attached to the chlorine atoms. The formation of a cyclic sulfonium intermediate is a critical step in its reactions, and its rate is not typically pH-dependent. nih.gov

Lewisite's reactivity is centered on the arsenic atom and its interaction with biological molecules, particularly thiol groups in proteins. nih.gov Computational studies can quantify the electrophilicity of the arsenic center and the lability of the As-Cl bonds. Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, can be used to predict how this compound components will interact with biological targets and decontaminating agents. For instance, the rate constant for the gas-phase reaction of Lewisite with ozone has been determined experimentally and discussed in relation to its ionization potential, a parameter accessible through computation. nih.gov

Molecular Dynamics Simulations of Compound-Solvent Interactions

Molecular dynamics (MD) simulations model the time-dependent behavior of atoms and molecules, providing a dynamic picture of how this compound interacts with its environment, particularly with solvents like water. easychair.orgeasychair.org These simulations are crucial for understanding how solvation affects the structure, stability, and reaction pathways of the chemical agents.

Microhydration studies use computational methods to analyze the step-wise addition of water molecules to a solute, in this case, sulfur mustard or Lewisite. nih.govnih.gov These studies reveal how initial solvent interactions occur and how they influence the agent's structure. For sulfur mustard, a microhydration study using M06-2X, B3LYP, B3LYP-D3, and MP2 levels of theory showed slight changes in its geometry upon the addition of up to three water molecules. acs.org The stability of these hydrated clusters is attributed to weak C–H···O–H hydrogen bonds. nih.govacs.org

The binding energies of these water clusters can be calculated to determine their stability. nih.gov Such studies have found that the formation of larger hydrogen-bonding rings can reinforce the bonds, leading to increased stability in dihydrated complexes compared to monohydrated ones. nih.gov These initial hydration steps are critical precursors to the bulk hydrolysis process.

Table 2: Energetics of Sulfur Mustard (SM) Microhydration Binding energies for SM·nH₂O (n=1-3) clusters calculated at the M06-2X/6-311++G(2d,2p) level of theory. Data extracted from theoretical studies. acs.org

| Hydrated Complex | Binding Energy (kcal/mol) | Relative Stability |

|---|---|---|

| Monohydrated (n=1) | -4.4 to -4.9 | Most stable complex involves H-bond to C-Cl fragment. |

| Dihydrated (n=2) | -9.5 to -11.0 | Increased stability due to larger H-bonding rings. |

| Trihydrated (n=3) | -14.0 to -16.5 | Further stabilization with more extensive H-bond networks. |

Similarly, the hydrolysis of Lewisite, which produces toxic and blistering arsenic compounds like 2-chlorovinyl arsenous acid (CVAA), can be modeled. nrt.org Simulations can track the trajectory of reacting species, map out the free energy surface of the reaction, and identify the lowest energy pathways, thus clarifying the step-by-step mechanism of degradation in a solvated environment. easychair.org

Computational Modeling of Biomacromolecular Interactions and Reaction Kinetics

A primary goal of computational studies on chemical warfare agents is to understand their toxic effects at the molecular level. This involves modeling their interactions with biological macromolecules like DNA and proteins. nih.gov

Computational protein-protein docking and molecular docking simulations are used to predict how agents like Lewisite bind to proteins. nih.gov Lewisite is known to interact with thiol groups, and modeling can identify specific cysteine residues in enzymes that are most susceptible to attack, explaining its mechanism of toxicity. nih.gov For sulfur mustard, a known alkylating agent, modeling focuses on its reaction with DNA, particularly the formation of adducts with guanine (B1146940) bases which can lead to interstrand cross-links. nih.gov

Furthermore, combining quantum chemical calculations with kinetic models allows for the prediction of reaction rates. researchgate.net Microkinetic modeling, informed by DFT-derived energetics, can simulate the complex network of elementary reaction steps involved in both the toxic action and the decontamination of this compound. researchgate.netnih.gov These models are invaluable for predicting the efficacy of different decontaminating agents and for understanding the persistence of the compound and its degradation products in the environment. researchgate.net

Theoretical Studies of Alkylation Reactions with DNA Analogues

Computational studies have been instrumental in elucidating the mechanisms through which the components of this compound form covalent bonds with DNA, a process known as alkylation. This process is considered a primary molecular mechanism of their genotoxicity.

Sulfur Mustard: